molecular formula C16H6Ca2O12S4 B12705280 dicalcium;pyrene-1,3,6,8-tetrasulfonate CAS No. 63468-96-2

dicalcium;pyrene-1,3,6,8-tetrasulfonate

Cat. No.: B12705280
CAS No.: 63468-96-2
M. Wt: 598.6 g/mol
InChI Key: PSJVOLYPQPKNNS-UHFFFAOYSA-J
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra of dicalcium pyrene-1,3,6,8-tetrasulfonate exhibit characteristic bands for sulfonate groups ($$ \nu{\text{asym}}(\text{SO}3^-) \approx 1190 \, \text{cm}^{-1} $$, $$ \nu{\text{sym}}(\text{SO}3^-) \approx 1040 \, \text{cm}^{-1} $$) and aromatic C-H stretching ($$ 3050-3100 \, \text{cm}^{-1} $$). Calcium-sulfonate interactions may shift these bands slightly compared to sodium salts due to stronger ionic bonding.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra in deuterated water reveal deshielded aromatic protons adjacent to sulfonate groups, with signals at $$ \delta 8.9-9.2 \, \text{ppm} $$ (pyrene H-2, H-4, H-5, H-7) and $$ \delta 8.3-8.6 \, \text{ppm} $$ (pyrene H-9, H-10). The absence of splitting in these peaks suggests symmetrical sulfonation at the 1,3,6,8-positions.

UV-Vis Spectroscopy

The UV-Vis spectrum displays strong absorption bands at $$ \lambda{\text{max}} = 284 \, \text{nm} $$ (π-π* transition) and $$ 375 \, \text{nm} $$ (n-π* transition), consistent with the extended conjugation of the pyrene core. Fluorescence emission occurs at $$ \lambda{\text{em}} = 396 \, \text{nm} $$ and $$ 404 \, \text{nm} $$, with quantum yields influenced by calcium-mediated aggregation.

Table 2: Spectroscopic data for dicalcium pyrene-1,3,6,8-tetrasulfonate

Technique Key Features
FT-IR $$ \nu(\text{SO}_3^-) = 1040 \, \text{cm}^{-1}, 1190 \, \text{cm}^{-1} $$; aromatic C-H at 3050-3100 cm⁻¹
¹H NMR δ 8.3-9.2 ppm (aromatic protons)
UV-Vis $$ \lambda{\text{max}} = 284 \, \text{nm}, 375 \, \text{nm} $$; $$ \lambda{\text{em}} = 396 \, \text{nm}, 404 \, \text{nm} $$

Comparative Analysis with Related Pyrenesulfonate Derivatives

Dicalcium pyrene-1,3,6,8-tetrasulfonate differs from other pyrenesulfonates in three key aspects:

  • Cation-Dependent Solubility : Unlike the highly water-soluble tetrasodium salt, the dicalcium form exhibits moderate solubility due to stronger ionic cross-linking, making it suitable for solid-state applications like MOFs.
  • Coordination Chemistry : Calcium’

Properties

CAS No.

63468-96-2

Molecular Formula

C16H6Ca2O12S4

Molecular Weight

598.6 g/mol

IUPAC Name

dicalcium;pyrene-1,3,6,8-tetrasulfonate

InChI

InChI=1S/C16H10O12S4.2Ca/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;/q;2*+2/p-4

InChI Key

PSJVOLYPQPKNNS-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2].[Ca+2]

Related CAS

6528-53-6 (Parent)

Origin of Product

United States

Preparation Methods

The synthesis of dicalcium;pyrene-1,3,6,8-tetrasulfonate typically involves a sulfonation reaction. One common method is the sulfonation of pyrene using liquid sulfur trioxide in a dichloroethane solvent system . This reaction results in the formation of pyrene-1,3,6,8-tetrasulfonic acid, which can then be neutralized with calcium ions to form the dicalcium salt. This method is preferred due to its convenience, effectiveness, and eco-friendliness .

Chemical Reactions Analysis

Dicalcium;pyrene-1,3,6,8-tetrasulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The primary mechanism by which dicalcium;pyrene-1,3,6,8-tetrasulfonate exerts its effects is through fluorescence. The compound absorbs light at specific wavelengths and emits light at different wavelengths, making it useful for detection and imaging applications. The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to bind to various substrates .

Comparison with Similar Compounds

Tetrasodium Pyrene-1,3,6,8-Tetrasulfonate

  • Solubility : Highly water-soluble due to the sodium cations, facilitating use in aqueous applications like geothermal tracer tests .
  • Thermal Stability : Stable at temperatures up to 250°C, making it suitable for high-temperature geothermal reservoirs .
  • Applications : Used in MOFs for luminescence and magnetization studies and in electrochemical sensors for heavy metal detection (e.g., Cd²⁺ and Pb²⁺ with detection limits of 0.8 µg/L and 0.02 µg/L, respectively) .

Trisodium 8-Hydroxypyrene-1,3,6-Trisulphonate

  • Structure : Differs by having a hydroxyl group at the 8-position and three sulfonate groups.
  • Fluorescence : Enhanced fluorescence due to the hydroxyl group, often used as a pH-sensitive probe .
  • Thermal Stability : Likely lower than the tetrasulfonate derivative due to reduced sulfonation and hydroxyl group susceptibility to degradation.

Dicalcium Salt Implications

  • Cation Effects : Calcium ions may reduce solubility in organic solvents compared to sodium salts but improve compatibility in biological or environmental systems.

Comparison with Naphthalene Sulfonates

7-Amino-1,3-Naphthalene Disulfonate (Amino G)

  • Detection Limit : ~500 parts per trillion (ppt), higher than pyrene tetrasulfonate’s 200 ppt .
  • Thermal Stability : Degrades faster at 250°C, limiting utility in prolonged geothermal applications .
  • Structure-Activity : Smaller aromatic core reduces fluorescence intensity and conjugation compared to pyrene derivatives .

1,3,6-Naphthalene Trisulfonate

  • Decay Rate : Faster thermal degradation (ln kₙ = −12.5 at 300°C) compared to pyrene tetrasulfonate (ln kₙ = −14.2 at 300°C) .
  • Applications : Less effective in high-temperature tracer tests due to lower stability .

Comparison with Other Pyrene Derivatives

Symmetrically Substituted Pyrenes (e.g., 1,3,6,8-Tetraphenylpyrene)

  • Fluorescence Quantum Yield : Symmetrical substitution patterns (e.g., phenyl groups) enhance quantum yields (up to 90%) compared to asymmetrical derivatives .
  • Electronic Properties : Sulfonate groups in pyrene tetrasulfonate introduce strong electron-withdrawing effects, red-shifting fluorescence compared to electron-donating substituents like amines .

Triazole-Functionalized Pyrenes

  • Photophysical Behavior : Triazole units at 1,8-positions significantly alter emission profiles and π-conjugation, often reducing fluorescence intensity compared to sulfonates .
  • Applications : Less suited for sensing or tracers but useful in optoelectronic devices due to tunable electronic properties .

MOF-Building Pyrene Derivatives (e.g., 4,4′,4″,4‴-(Pyrene-1,3,6,8-Tetrayl)tetraaniline)

  • Functionality: Amino groups enable covalent organic framework (COF) synthesis for photocatalysis and hydrogen evolution , whereas sulfonates favor ionic interactions in MOFs .
  • Thermal Stability : MOFs with sulfonated pyrenes exhibit superior stability (>250°C) compared to carboxylate-based frameworks .

Data Tables

Table 1: Thermal Stability of Sulfonated Tracers

Compound Thermal Stability (°C) Decay Rate Constant (ln kₙ at 300°C) Detection Limit (ppt)
Dicalcium;Pyrene-1,3,6,8-tetrasulfonate* ~250 (inferred) −14.2 (pyrene tetrasulfonate) 200
Tetrasodium Pyrene-1,3,6,8-tetrasulfonate 250 −14.2 200
7-Amino-1,3-Naphthalene Disulfonate 250 −12.5 500
1,3,6-Naphthalene Trisulfonate 250 −12.8 N/A

Table 2: Fluorescence Properties of Pyrene Derivatives

Compound Quantum Yield (%) Key Applications
This compound* High (inferred) Sensing, MOFs, tracers
1,3,6,8-Tetraphenylpyrene 90 Organic electronics
Triazole-Substituted Pyrene 40–60 Optoelectronics
Trisodium 8-Hydroxypyrene-trisulphonate 75 pH-sensitive probes

*Inferred properties based on analogous sodium salts and structural similarities.

Q & A

Q. What experimental methods are recommended for synthesizing pyrene-1,3,6,8-tetrasulfonate derivatives?

Pyrene-1,3,6,8-tetrasulfonate derivatives can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 1,3,6,8-tetrabromopyrene reacts with boronic acid derivatives (e.g., 4-formylphenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in 1,4-dioxane under reflux and inert conditions . This method ensures regioselective functionalization of the pyrene core.

Q. How can the thermal stability of pyrene-1,3,6,8-tetrasulfonate be assessed under extreme conditions?

Thermal stability can be evaluated using batch autoclave reactors. Dissolve the compound in pH 6.5 phosphate-buffered solutions, seal in quartz glass ampoules, and heat to temperatures up to 330°C for 7 days. Monitor degradation via HPLC or UV-vis spectroscopy. Pyrene-1,3,6,8-tetrasulfonate has shown no decay at 330°C, suggesting robustness under geothermal conditions . Note: Short experimental durations (e.g., one week) may limit extrapolation to long-term stability .

Q. What spectroscopic techniques are effective for characterizing pyrene-1,3,6,8-tetrasulfonate complexes?

Key techniques include:

  • UV-vis absorption spectroscopy : Identifies π-π* transitions and host-guest interactions (e.g., with β-cyclodextrin) .
  • Circular dichroism (CD) : Detects induced chirality in inclusion complexes .
  • Fluorescence spectroscopy : Monitors excimer formation in metal-organic frameworks (MOFs) under variable temperatures .

Advanced Research Questions

Q. How can pyrene-1,3,6,8-tetrasulfonate be utilized in designing functional MOFs?

The sulfonate groups enable coordination with metal ions (e.g., Mg²⁺) to form porous MOFs. For example, SION-7 (Mg²⁺ and H₄TBAPy) exhibits temperature-dependent fluorescence due to excimer formation. Structural insights are obtained via variable-temperature single-crystal X-ray diffraction (SCXRD), revealing interchromophoric interactions . Such MOFs are promising for photocatalysis and gas storage .

Q. What mechanisms govern the host-guest interactions between pyrene-1,3,6,8-tetrasulfonate and β-cyclodextrin?

The compound forms a "lid-type" inclusion complex with β-cyclodextrin, where the pyrene core is partially encapsulated, and sulfonate groups remain exposed. This interaction is confirmed by UV-vis and induced CD spectroscopy, showing a 1:1 stoichiometry and altered electronic transitions . Applications include sensor design and controlled drug delivery.

Q. How can computational methods predict the solid-state behavior of pyrene-1,3,6,8-tetrasulfonate derivatives?

Density functional theory (DFT) with gradient corrections for exchange-correlation (e.g., B3LYP functional) optimizes electronic structure calculations . Crystal structure prediction (CSP) and energy-structure-function (ESF) maps identify molecules prone to forming π-stacked columns, critical for photocatalytic hydrogen evolution (e.g., TBAP derivatives with 3108 mmol g⁻¹ h⁻¹ activity) .

Methodological Considerations

Q. How to resolve contradictions in thermal decay studies of sulfonated aromatic compounds?

Discrepancies may arise from experimental variables such as buffer composition, heating duration, and sample size. For pyrene-1,3,6,8-tetrasulfonate, replicate experiments with extended durations (>1 week) and larger sample sizes (n > 3 per temperature) are recommended to validate stability claims .

Q. What strategies optimize the photocatalytic performance of pyrene-1,3,6,8-tetrasulfonate-based materials?

  • Structural tuning : Introduce electron-withdrawing groups (e.g., carboxylates) to enhance charge separation .
  • Morphological control : Use dynamic covalent chemistry to design polymorphic covalent organic frameworks (COFs) with tunable pore sizes .
  • Operando characterization : Employ time-resolved spectroscopy to monitor real-time excimer dynamics in MOFs .

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